molecular formula C13H20N2OS B1487093 6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098095-76-0

6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487093
CAS No.: 2098095-76-0
M. Wt: 252.38 g/mol
InChI Key: IVIPLTZSBPGFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound with a complex structure that includes a pyrimidinone ring, a cyclohexylethyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is to start with a suitable pyrimidinone precursor, which undergoes alkylation with 2-cyclohexylethyl bromide followed by methylation to introduce the methylthio group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry or batch processing.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) or potassium thioacetate (KSC(O)CH₃).

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs. Its unique structure may offer therapeutic benefits in treating various diseases.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 2-(Methylthio)pyrimidin-4(3H)-one: Similar structure but lacks the cyclohexylethyl group.

  • 6-(Ethyl)pyrimidin-4(3H)-one: Similar core structure but with a simpler alkyl group.

  • 2-(Methylthio)pyrimidin-4(3H)-one derivatives: Various derivatives with different substituents on the pyrimidinone ring.

Uniqueness: 6-(2-Cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to its combination of the cyclohexylethyl group and the methylthio group, which can impart distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-(2-cyclohexylethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-17-13-14-11(9-12(16)15-13)8-7-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIPLTZSBPGFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 5
6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.